molecular formula C6H12N2O2 B14789156 (2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide

(2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide

Cat. No.: B14789156
M. Wt: 144.17 g/mol
InChI Key: PTVFWRBQWJKYPO-RZKHNPSRSA-N
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Description

(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as a building block in organic synthesis and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials and stereoselective reactions. One common method is the diastereoselective synthesis, which ensures the formation of the desired stereoisomer. For instance, the synthesis can start from commercially available chiral precursors, followed by a series of reactions including ring closure and functional group modifications .

Industrial Production Methods: In an industrial setting, the production of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to maintain the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to achieve desired properties or to synthesize derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the compound’s stereochemistry .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is explored for its potential therapeutic properties, including its use in drug development for various diseases. Additionally, it finds applications in the industry for the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, modulating their function and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide include other chiral pyrrolidine derivatives such as (2S,4R)-4-methylproline and (2S,4S)-4-hydroxyproline. These compounds share structural similarities but differ in their stereochemistry and functional groups .

Uniqueness: What sets (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specific interactions with biological targets. Its versatility and reactivity also contribute to its uniqueness, making it a preferred choice in various research and industrial applications .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-6(5(7)10)2-4(9)3-8-6/h4,8-9H,2-3H2,1H3,(H2,7,10)/t4?,6-/m0/s1

InChI Key

PTVFWRBQWJKYPO-RZKHNPSRSA-N

Isomeric SMILES

C[C@]1(CC(CN1)O)C(=O)N

Canonical SMILES

CC1(CC(CN1)O)C(=O)N

Origin of Product

United States

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